Methyl Ester (CAS 75338-17-9) Comparison: A 0.48 Unit LogP Difference Drives Lipophilicity Selection
When selecting a 4-tetrahydropyranyl-propanoate intermediate, the choice of ester significantly impacts the molecule's overall distribution coefficient. The target ethyl ester demonstrates a substantially higher calculated LogP compared to its methyl ester analog, indicating 3-fold greater lipophilicity. This is a critical selector for projects where downstream intermediate extraction efficiency or passage through biological membranes is a design consideration . The ethyl ester's increased bulk also provides greater steric shielding of the ester carbonyl, which can be advantageous in controlling regioselectivity in subsequent chemical transformations [1].
| Evidence Dimension | Partition Coefficient (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 0.93 |
| Comparator Or Baseline | Methyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate (CAS 75338-17-9); LogP = 0.45 |
| Quantified Difference | ΔLogP = 0.48 |
| Conditions | Calculated partition coefficient, standard prediction models. |
Why This Matters
A 0.48 LogP difference makes the ethyl ester distinctly more suitable for organic phase extractions and for projects aiming to increase the lipophilicity of a lead series.
- [1] Chemistry Stack Exchange. Explanation of how the bulkier ethyl group hinders approach of electrophiles more than a methyl group. https://chemistry.stackexchange.com/questions/78f8ce92-7443-46ae-a38a-7fffc1f10667 View Source
